An In-Depth Technical Guide to 2,3-Dichlorothiophene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,3-Dichlorothiophene: Properties, Synthesis, and Applications
Introduction
In the landscape of heterocyclic chemistry, halogenated thiophenes serve as indispensable building blocks for the synthesis of complex organic molecules. Among these, 2,3-Dichlorothiophene (2,3-DCT) is a significant intermediate, prized for its specific reactivity profile that enables the regioselective construction of substituted thiophene rings. The presence of two adjacent chlorine atoms activates the molecule for a variety of coupling and substitution reactions, making it a versatile precursor in the development of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2] This guide provides a comprehensive overview of 2,3-Dichlorothiophene, detailing its physicochemical properties, synthesis methodologies, key reactions, and critical applications for researchers in organic synthesis and drug development.
Physicochemical Properties of 2,3-Dichlorothiophene
Accurate knowledge of a compound's physical and chemical properties is fundamental for its effective use in research and development. 2,3-Dichlorothiophene is a colorless to light yellow or purple liquid under standard conditions.[][4] Its key properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 17249-79-5 | [][4][5] |
| Molecular Formula | C₄H₂Cl₂S | [][5][6] |
| Molecular Weight | 153.03 g/mol | [][5][6] |
| Appearance | Colorless to light yellow/purple liquid | [][4] |
| Boiling Point | 173-174 °C at 760 mmHg | [][6] |
| Melting Point | -26 °C | [][6] |
| Density | ~1.456 - 1.488 g/mL at 25 °C | [][6] |
| Refractive Index (n²⁰/D) | ~1.568 - 1.5728 | [4] |
| Solubility in Water | <0.2 g/L | [4] |
| Flash Point | 70 °C (158 °F) - closed cup | |
| Storage Temperature | 2-8°C (Refrigerator) | [] |
Synthesis and Reactivity
The synthesis of dichlorinated thiophenes can be complex, as direct chlorination of thiophene often yields a mixture of isomers (2,5-, 2,3-, 2,4-, and 3,4-dichlorothiophenes) that are difficult to separate due to their close boiling points.[7] However, specific routes have been developed to favor the formation of the 2,3-isomer.
One effective strategy involves the controlled chlorination of 3-chlorothiophene.[8] This precursor-based approach provides a higher degree of regioselectivity compared to the direct chlorination of unsubstituted thiophene.
Illustrative Synthesis Workflow: Chlorination of 3-Chlorothiophene
This workflow outlines a patented method for preparing 2,3-Dichlorothiophene. The key to this process is the use of a specific starting material and controlled reaction conditions to direct the chlorination to the desired position.
Caption: Workflow for the synthesis of 2,3-Dichlorothiophene.
Detailed Experimental Protocol (Hypothetical Laboratory Scale)
Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety measures after consulting primary literature and safety data sheets.
-
Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine and HCl).
-
Charging the Reactor: The flask is charged with 3-chlorothiophene (e.g., 0.1 mol). The reaction is typically performed neat or in a suitable inert solvent.
-
Reaction Conditions: The flask is heated to the target temperature range (e.g., 50-60 °C).
-
Chlorine Addition: A controlled amount of chlorine gas (e.g., 0.1 mol) is bubbled through the reaction mixture or a chlorinating agent is added dropwise over 1-2 hours, ensuring the temperature does not exceed the set limit. The molar ratio is critical to minimize over-chlorination.[8]
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent (if any) is removed under reduced pressure. The resulting crude oil is purified by fractional vacuum distillation to isolate pure 2,3-Dichlorothiophene.
Key Applications in Research and Development
The unique substitution pattern of 2,3-Dichlorothiophene makes it a valuable intermediate for constructing more complex heterocyclic systems.
Building Block for Organic Electronics
Thiophene-based molecules are cornerstones of organic electronics due to their excellent charge transport properties and chemical stability.[1] 2,3-Dichlorothiophene is a precursor for synthesizing fused thiophene systems, such as dithieno[3,2-b:2',3'-d]thiophene (DTT), which are used in:
-
Organic Field-Effect Transistors (OFETs): The planar, rigid structure of DTT-based polymers facilitates efficient π-π stacking, leading to high charge carrier mobility.
-
Organic Photovoltaics (OPVs): As electron-donating components in the active layer of solar cells.
-
Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.
The chlorine atoms can be readily substituted via cross-coupling reactions (e.g., Suzuki, Stille) to build up larger conjugated systems.
Intermediate in Pharmaceutical Synthesis
Halogenated heterocycles are common scaffolds in medicinal chemistry. The chlorine atoms on 2,3-DCT serve as synthetic handles for introducing various functional groups to build pharmacologically active molecules.[2][9] It is a reactant for the synthesis of complex molecules, including enediyne-chlorophyll derivatives which have been investigated as potential antitumor agents.[6] The thiophene ring itself is a well-known bioisostere for the benzene ring, often used to improve metabolic stability or modulate biological activity.
Safety and Handling
2,3-Dichlorothiophene is a hazardous chemical that requires careful handling to minimize risk.[4]
-
Toxicity: It is classified as acutely toxic if swallowed (Acute Tox. 3) and can cause serious eye damage (Eye Dam. 1). Inhalation may cause allergy or asthma symptoms or breathing difficulties.
-
Irritation: The compound is irritating to the skin and respiratory system.[4]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically in a refrigerator at 2-8°C.[]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids occasionally.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Conclusion
2,3-Dichlorothiophene is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its specific arrangement of chlorine atoms provides a gateway to complex, functionalized thiophene derivatives that are critical to advancements in materials science and medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its synthetic potential.
References
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BOC Sciences. 2,3-Dichlorothiophene CAS 17249-79-5.
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ChemicalBook. 2,3-Dichlorothiophene(17249-79-5).
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ChemicalBook. 2,3-Dichlorothiophene CAS#: 17249-79-5.
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Sigma-Aldrich. 2,3-Dichlorothiophene 17249-79-5.
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Santa Cruz Biotechnology. 2,3-Dichlorothiophene CAS 17249-79-5.
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ChemicalBook. 2,3-Dichlorothiophene - Safety Data Sheet.
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ECHEMI. 2,3-Dichlorothiophene SDS, 17249-79-5 Safety Data Sheets.
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Biosynth. 2,3-Dichlorothiophene | 17249-79-5.
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Organic Chemistry Portal. Synthesis of 2,3-dihydrothiophenes.
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Google Patents. Process for the preparation of 2,3-dichlorothiophe.
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Google Patents. CN103497172A - Synthetic method of 2-chlorothiophene.
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TCI Chemicals. Safety Data Sheet - 2,5-Dichlorothiophene-3-carboxylic acid. (Note: This is for a related compound but provides general guidance on handling dichlorinated thiophenes).
-
Sigma-Aldrich. SAFETY DATA SHEET. (Note: This is a general SDS template but illustrates standard safety information).
-
RSC Publishing. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry.
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Organic Syntheses. Thiophene, 2-chloromethyl-. (Note: This procedure for a related compound illustrates typical thiophene chemistry techniques).
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ChemicalBook. 2-Chlorothiophene synthesis.
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Guidechem. What are the applications of 2,5-Dichlorothiophene-3-carboxylic acid?.
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Autechaux. The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis.
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ACS Publications. Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes.
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Google Patents. US2492644A - Process for making 2,5-dichlorothiophene.
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